4-Oxo-4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

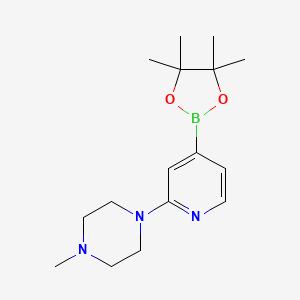

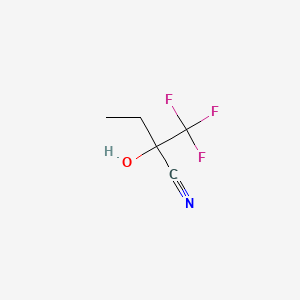

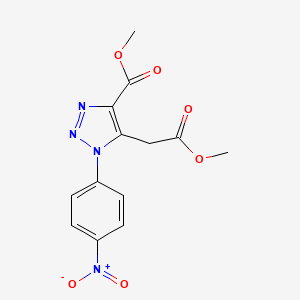

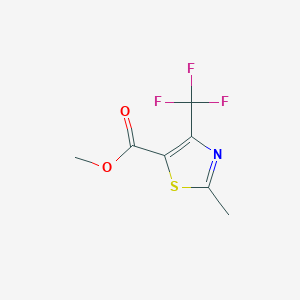

The compound “4-Oxo-4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)butanoic acid” is a complex organic molecule. It is a colorless to yellow liquid or semi-solid .

Molecular Structure Analysis

The molecular structure of similar compounds involves a phenyl group attached to a tetramethyl-1,3,2-dioxaborolan-2-yl group . The exact molecular structure of this compound would require more specific data.Chemical Reactions Analysis

The compound may be involved in nucleophilic reactions, as indicated by the presence of oxygen and nitrogen atoms which could be potential sites for nucleophilic attack .Physical And Chemical Properties Analysis

The compound is described as a colorless to yellow liquid or semi-solid . More specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications

Organic Synthesis

This compound is an important intermediate in organic synthesis . It’s used in various transformation processes due to its high stability, low toxicity, and high reactivity . For instance, it’s used in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .

Drug Development

In the field of drug development, this compound is used as enzyme inhibitors or specific ligand drugs . It’s utilized in the organic synthesis of drugs, and is usually used to protect diols .

Anti-Cancer Applications

This compound has applications in the development of anti-cancer drugs . For example, it’s used in the treatment of tumors and microbial infections .

Fluorescent Probes

This compound can be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Drug Delivery Systems

The compound is used in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, insulin, and genes . The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .

Treatment of Periodontitis

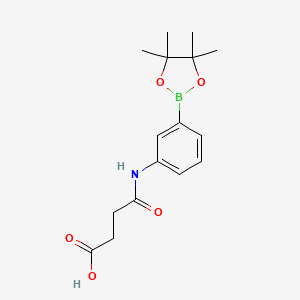

In the treatment of periodontitis, a reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester . Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs) . The release results indicate that CUR can be rapidly released in a ROS environment to reach the concentration required for treatment .

Metal-Catalyzed C-C Bond Formation

Phenylboronic acid pinacol ester, also known as boronate ester, is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .

Preparation of Sulfinamide Derivatives

Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .

Mechanism of Action

Target of Action

Boronic acids and their derivatives are generally known to interact with various enzymes and receptors in the body .

Mode of Action

The compound contains a boronic acid pinacol ester group, which is widely used in metal-catalyzed carbon-carbon bond formation reactions, such as the Suzuki–Miyaura reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds by coupling a boronic acid with a halide .

properties

IUPAC Name |

4-oxo-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BNO5/c1-15(2)16(3,4)23-17(22-15)11-6-5-7-12(10-11)18-13(19)8-9-14(20)21/h5-7,10H,8-9H2,1-4H3,(H,18,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFRLFIFTQTDDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377753 |

Source

|

| Record name | 3-SUCCINAMIDOPHENYLBORONIC ACID, PINACOL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)butanoic acid | |

CAS RN |

1030269-28-3 |

Source

|

| Record name | 3-SUCCINAMIDOPHENYLBORONIC ACID, PINACOL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B1304561.png)

![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)